molecular formula C5H13NaO3SSi B103023 Sodium 2-(trimethylsilyl)ethane-1-sulfonate CAS No. 18143-40-3

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

Cat. No.: B103023
CAS No.: 18143-40-3
M. Wt: 204.3 g/mol
InChI Key: ASHUMJJXIKNLAH-UHFFFAOYSA-M
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Description

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is an organosulfur compound with the molecular formula (CH₃)₃SiCH₂CH₂SO₃Na. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound used in various chemical synthesis studies

Mode of Action

It is known to be used in chemical synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.

Biochemical Pathways

It is used in chemical synthesis , indicating that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.

Pharmacokinetics

As a chemical used in synthesis , its bioavailability would depend on the specific context of its use.

Result of Action

Given its role in chemical synthesis , it likely contributes to the formation of new compounds or the modification of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness in chemical synthesis may be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(trimethylsilyl)ethane-1-sulfonate typically involves the reaction of vinyltrimethylsilane with sodium bisulfite. The reaction is catalyzed by tert-butyl perbenzoate, leading to the formation of the sulfonate salt . The reaction conditions generally include a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(trimethylsilyl)ethane-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Sodium 2-(trimethylsilyl)ethane-1-sulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium methanesulfonate
  • Sodium ethanesulfonate
  • Sodium propanesulfonate

Comparison: Sodium 2-(trimethylsilyl)ethane-1-sulfonate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other sulfonates. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

IUPAC Name

sodium;2-trimethylsilylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHUMJJXIKNLAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NaO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635618
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18143-40-3
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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